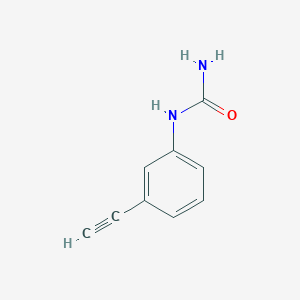

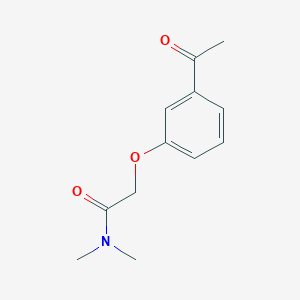

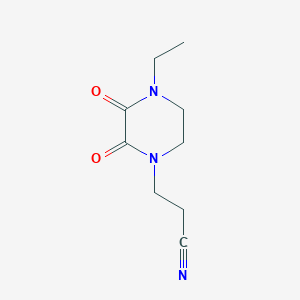

(3-Ethynylphenyl)urea

Descripción general

Descripción

(3-Ethynylphenyl)urea is a chemical compound that falls under the category of urea derivatives . Urea derivatives are an important class of molecules with diverse chemical and biological properties, and they are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Synthesis Analysis

The synthesis of N-substituted ureas, such as (3-Ethynylphenyl)urea, can be achieved by a practically simple, catalyst-free method involving the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .Aplicaciones Científicas De Investigación

Organic Synthesis

“(3-Ethynylphenyl)urea” can be used as a starting material or active intermediate in various synthetic transformations . It has been found to be a powerful and versatile building block in organic synthesis, attracting extensive attention due to its good reactivity, stability, ready availability, operational simplicity, and diverse transformation .

Carbon-Carbon/Hetero-atom Bond Formation

This compound plays a significant role in Carbon-Carbon/Hetero-atom bond formation . This process is crucial in the field of organic chemistry, as it allows for the creation of complex molecules from simpler ones .

C-N/N-N Bond Cleavage

“(3-Ethynylphenyl)urea” is also involved in C-N/N-N bond cleavage . This process is a key step in many chemical reactions and is particularly important in the synthesis of various organic compounds .

Optical Sensor for Fluoride Ions

Novel acetylenes carrying urea groups, such as “(3-Ethynylphenyl)urea”, have been synthesized and polymerized to create polymers with moderate molecular weights . These polymers have been found to be effective optical sensors for fluoride ions . Upon the addition of F−, the color of the solution of these polymers immediately changes, indicating their potential as fluoride ion sensors .

Fertilizer Application

“(3-Ethynylphenyl)urea” has been used in the development of nano-urea fertilizers . The application of nano-urea, in conjunction with conventional fertilizers, has been found to be a soil-supportive production approach . This indicates that “(3-Ethynylphenyl)urea” could play a significant role in sustainable agriculture .

Mecanismo De Acción

Target of Action

Urea, a compound structurally related to (3-ethynylphenyl)urea, is known to interact with various targets in the body, including the urea transporter and various enzymes

Mode of Action

Urea, a structurally related compound, is known to exert its effects through a variety of mechanisms, including acting as a humectant in skincare products

Biochemical Pathways

Urea, a structurally related compound, is involved in the urea cycle, a crucial process for the detoxification of ammonia in the body . It is possible that (3-Ethynylphenyl)urea may interact with similar pathways, but this requires further investigation.

Pharmacokinetics

A study on icotinib, a compound containing a (3-ethynylphenyl)urea moiety, suggests that the cyp2c19 genotype may significantly influence its pharmacokinetics

Result of Action

Urea, a structurally related compound, is known to have various effects, including improving skin barrier function and affecting the expression of certain genes involved in keratinocyte differentiation . It is possible that (3-Ethynylphenyl)urea may have similar effects, but this requires further investigation.

Propiedades

IUPAC Name |

(3-ethynylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYKVQKWRHFXCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethynylphenyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)

![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)

![2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B3363162.png)